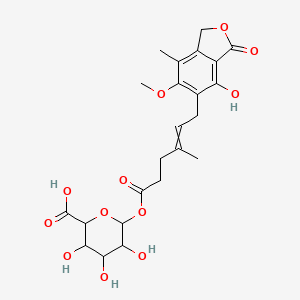
Mycophenolic acid acyl-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycophenolic acid acyl-β-D-glucuronide is a metabolite of mycophenolic acid, which is widely used as an immunosuppressant in organ transplantation. This compound is formed through the glucuronidation of mycophenolic acid, a process that enhances its solubility and facilitates its excretion from the body . Mycophenolic acid acyl-β-D-glucuronide is known for its pharmacological activity and plays a crucial role in the metabolism and therapeutic effects of mycophenolic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid acyl-β-D-glucuronide involves the enzymatic glucuronidation of mycophenolic acid. This process is typically carried out using uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to mycophenolic acid . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of mycophenolic acid acyl-β-D-glucuronide follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Mycophenolic acid acyl-β-D-glucuronide undergoes several chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, resulting in the release of mycophenolic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Conjugation: Besides glucuronidation, mycophenolic acid can also undergo conjugation with other molecules, such as sulfate.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conjugation: Enzymatic reactions using specific transferases and co-factors.
Major Products Formed:
Hydrolysis: Mycophenolic acid.
Oxidation: Various oxidative metabolites.
Conjugation: Sulfate conjugates.
Applications De Recherche Scientifique
Mycophenolic acid acyl-β-D-glucuronide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of mycophenolic acid acyl-β-D-glucuronide involves its conversion back to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition leads to a decrease in guanosine nucleotide synthesis, ultimately suppressing the proliferation of T and B lymphocytes . The compound’s molecular targets include IMPDH and other enzymes involved in purine biosynthesis .
Comparaison Avec Des Composés Similaires
Mycophenolic acid 7-O-glucuronide: Another metabolite of mycophenolic acid, primarily inactive.
Mycophenolic acid: The parent compound, active as an immunosuppressant.
Mycophenolate mofetil: A prodrug of mycophenolic acid, used to improve bioavailability.
Uniqueness: Mycophenolic acid acyl-β-D-glucuronide is unique due to its pharmacologically active nature compared to the inactive 7-O-glucuronide. Its ability to revert to mycophenolic acid and exert immunosuppressive effects distinguishes it from other metabolites .
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-[6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
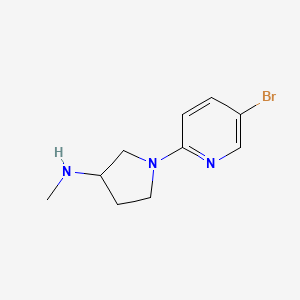

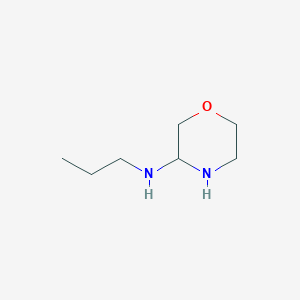
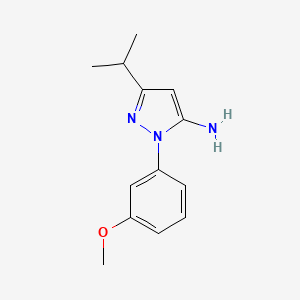
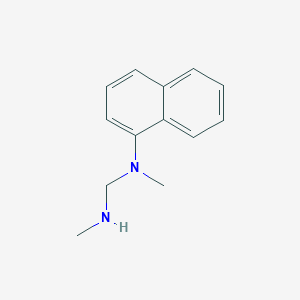

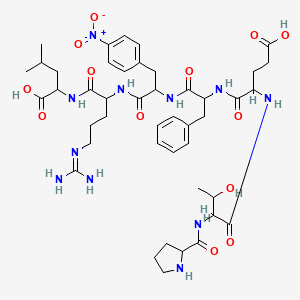
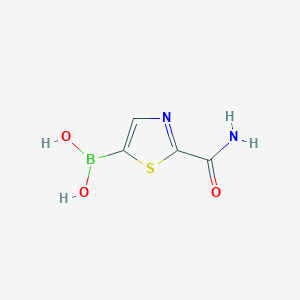
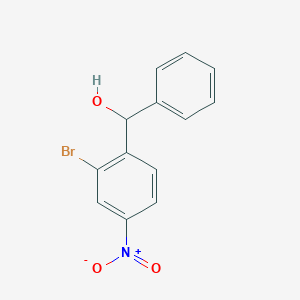
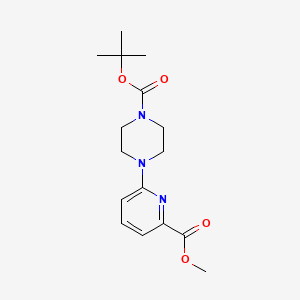
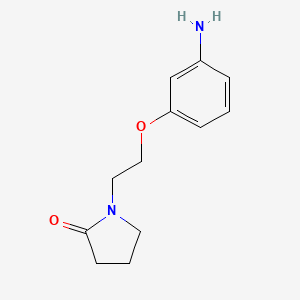
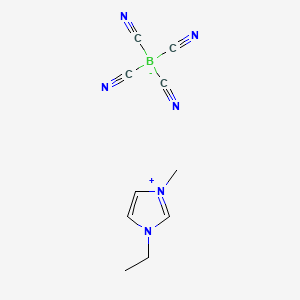

![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
